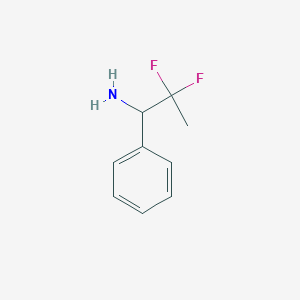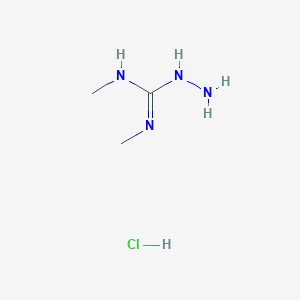
(E)-N,N'-Dimethylhydrazinecarboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride typically involves the reaction of dimethylhydrazine with a suitable carboximidamide precursor under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to form the hydrochloride salt. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is carefully monitored and optimized to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions
(E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
科学研究应用
(E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Similar compounds to (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride include other hydrazine derivatives and carboximidamide compounds. These compounds share similar structural features and chemical properties.
Uniqueness
What sets (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride apart from similar compounds is its unique combination of functional groups and its specific reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.
属性
分子式 |
C3H11ClN4 |
|---|---|
分子量 |
138.60 g/mol |
IUPAC 名称 |
1-amino-2,3-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C3H10N4.ClH/c1-5-3(6-2)7-4;/h4H2,1-2H3,(H2,5,6,7);1H |
InChI 键 |
XNJFRYJSEUIZHA-UHFFFAOYSA-N |
规范 SMILES |
CNC(=NC)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


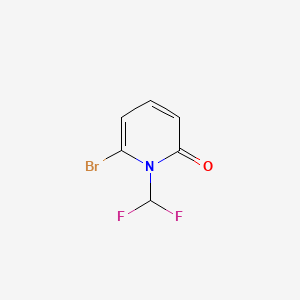

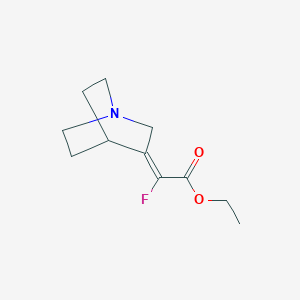
![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)
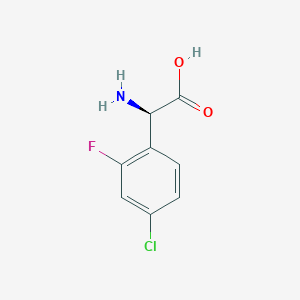

![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
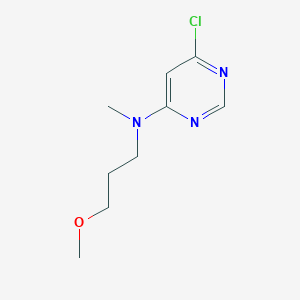
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
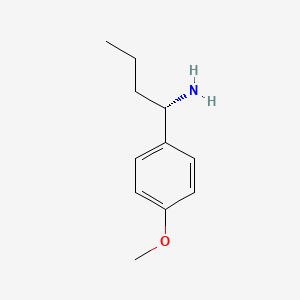

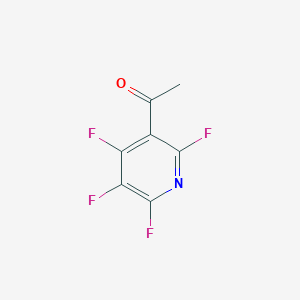
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
